molecular formula C16H13ClO4 B142806 [4-(chloromethyl)phenyl] 2-acetyloxybenzoate CAS No. 410071-22-6

[4-(chloromethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B142806
CAS No.: 410071-22-6
M. Wt: 304.72 g/mol
InChI Key: HPVHLAMKCLTACJ-UHFFFAOYSA-N
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Description

[4-(chloromethyl)phenyl] 2-acetyloxybenzoate is a chemical compound with the molecular formula C16H13ClO4. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which combines an acetyloxy group, a benzoic acid moiety, and a chloromethyl phenyl ester group.

Scientific Research Applications

[4-(chloromethyl)phenyl] 2-acetyloxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(chloromethyl)phenyl] 2-acetyloxybenzoate typically involves esterification reactions. One common method is the reaction of 2-(Acetyloxy)benzoic acid with 4-(Chloromethyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

[4-(chloromethyl)phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [4-(chloromethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with proteins or enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(chloromethyl)phenyl] 2-acetyloxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications .

Properties

IUPAC Name

[4-(chloromethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVHLAMKCLTACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446212
Record name 4-(Chloromethyl)phenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410071-22-6
Record name 4-(Chloromethyl)phenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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